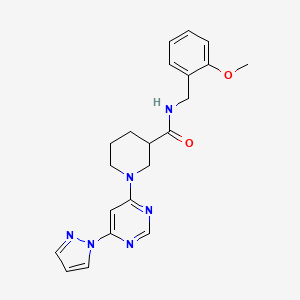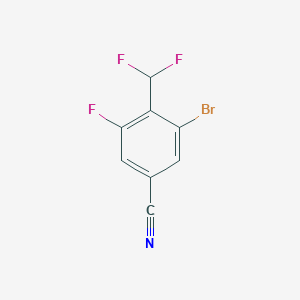
3-Bromo-4-(difluoromethyl)-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(difluoromethyl)-5-fluorobenzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(difluoromethyl)-5-fluorobenzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The process often includes the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and fluorine) on the benzene ring.
Oxidation and Reduction Reactions: The nitrile group can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in various coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Strong Bases: Such as potassium carbonate, used in substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Major Products Formed:
Substituted Aromatic Compounds: Resulting from substitution reactions.
Alcohols and Amines: Resulting from the reduction of the nitrile group.
Biaryl Compounds: Resulting from coupling reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential use in the development of new drugs due to its unique chemical structure.
Industry:
Chemical Manufacturing: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(difluoromethyl)-5-fluorobenzonitrile depends on the specific reactions it undergoes. In coupling reactions, the compound acts as a substrate that forms new carbon–carbon bonds through the catalytic action of palladium. The molecular targets and pathways involved in these reactions include the activation of the halogen atoms and the formation of new bonds with other organic molecules .
Comparison with Similar Compounds
- 3-Bromo-4-(difluoromethyl)pyridine
- 3-Bromo-4-(difluoromethyl)iodobenzene
Comparison:
- 3-Bromo-4-(difluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a benzene ring. This difference can affect its reactivity and applications.
- 3-Bromo-4-(difluoromethyl)iodobenzene: Contains an iodine atom instead of a fluorine atom, which can influence its chemical properties and reactivity.
Uniqueness: 3-Bromo-4-(difluoromethyl)-5-fluorobenzonitrile is unique due to the combination of bromine, fluorine, and difluoromethyl groups on the benzene ring, along with the nitrile group.
Properties
IUPAC Name |
3-bromo-4-(difluoromethyl)-5-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-5-1-4(3-13)2-6(10)7(5)8(11)12/h1-2,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHFFIFEWJQTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)F)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
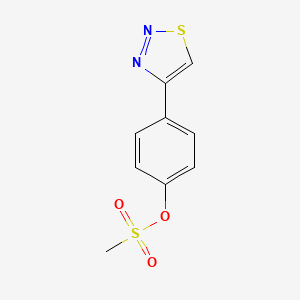
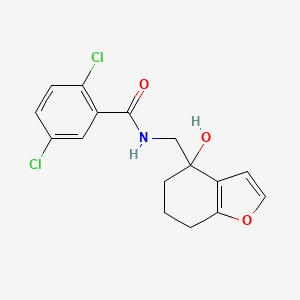
![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2874086.png)
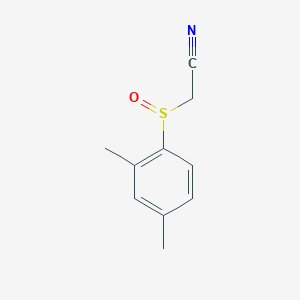
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2874093.png)
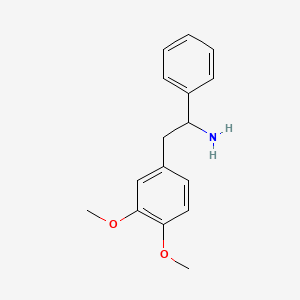
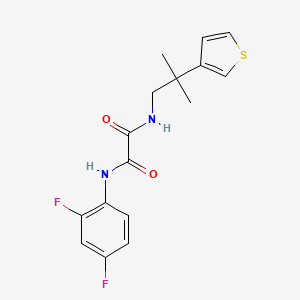
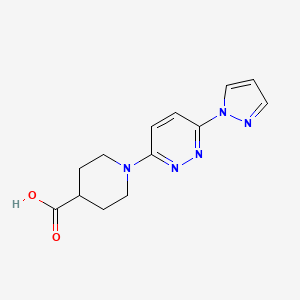
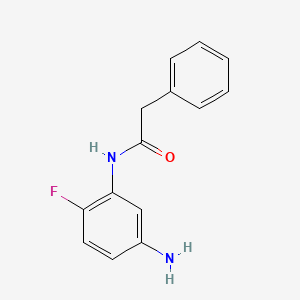
![4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874098.png)

![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2874102.png)
![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2874105.png)
